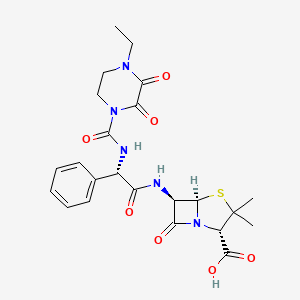
1-(2-Iodoethyl)-1h-pyrazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Iodoethyl)-1H-pyrazole is an organic compound characterized by the presence of an iodine atom attached to an ethyl group, which is further connected to a pyrazole ring. This compound is of significant interest in organic chemistry due to its unique structure and reactivity, making it a valuable intermediate in various chemical syntheses and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Iodoethyl)-1H-pyrazole typically involves the iodination of ethyl-substituted pyrazole derivatives. One common method includes the reaction of 1-ethylpyrazole with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out under mild conditions to ensure high yield and purity of the product.
Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and scalability. These methods often utilize automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations, ensuring consistent product quality.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2-Iodoethyl)-1H-pyrazole undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles, leading to the formation of different substituted pyrazoles.
Oxidation Reactions: The ethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The compound can be reduced to remove the iodine atom, yielding ethyl-substituted pyrazole.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines, thiols, or halides in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
- Substituted pyrazoles
- Aldehydes or carboxylic acids (from oxidation)
- Ethyl-substituted pyrazole (from reduction)
Aplicaciones Científicas De Investigación
1-(2-Iodoethyl)-1H-pyrazole has diverse applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a building block in the development of biologically active molecules.
Medicine: Explored for its role in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-(2-Iodoethyl)-1H-pyrazole involves its reactivity towards various nucleophiles and electrophiles. The iodine atom serves as a leaving group, facilitating substitution reactions. The ethyl group can undergo oxidation or reduction, leading to the formation of different functional groups. These reactions are mediated by specific molecular targets and pathways, depending on the reactants and conditions used.
Comparación Con Compuestos Similares
1-(2-Iodoethyl)benzene: Similar in structure but with a benzene ring instead of a pyrazole ring.
1-(2-Iodoethyl)-1H-indole: Contains an indole ring, offering different reactivity and applications.
1-(2-Iodoethyl)-1H-pyrrole: Features a pyrrole ring, which affects its chemical behavior and uses.
Uniqueness: 1-(2-Iodoethyl)-1H-pyrazole is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of heterocyclic compounds and in various research applications.
Propiedades
Fórmula molecular |
C5H7IN2 |
|---|---|
Peso molecular |
222.03 g/mol |
Nombre IUPAC |
1-(2-iodoethyl)pyrazole |
InChI |
InChI=1S/C5H7IN2/c6-2-5-8-4-1-3-7-8/h1,3-4H,2,5H2 |
Clave InChI |
MZRPANQCJBYNGS-UHFFFAOYSA-N |
SMILES canónico |
C1=CN(N=C1)CCI |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


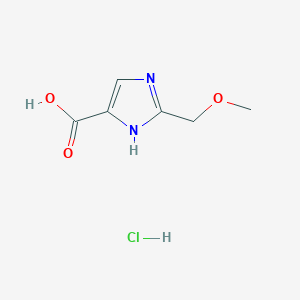
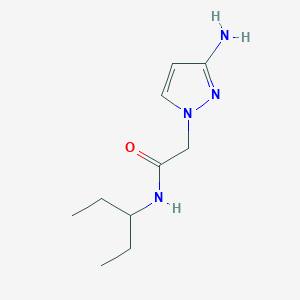
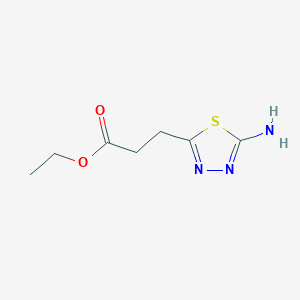
![1-(2-{[(tert-butoxy)carbonyl]amino}ethyl)-1H-pyrrole-3-carboxylicacid](/img/structure/B13567977.png)
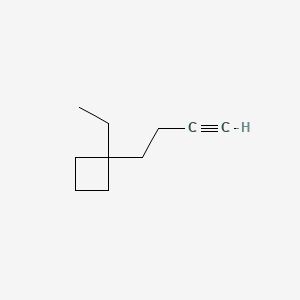

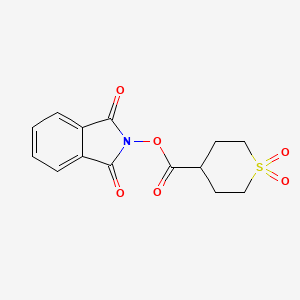
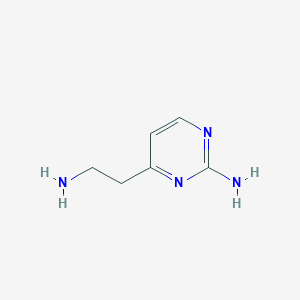
![Imidazo[1,2-c]quinazolin-5-amine](/img/structure/B13567994.png)
![1-Ethyl-3-methyl-7-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrrolo[1,2-a]pyrazine](/img/structure/B13567996.png)
![3-[3-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]propanoicacid](/img/structure/B13567998.png)
![2-{[(Benzyloxy)carbonyl]amino}-3-chlorobenzoic acid](/img/structure/B13568001.png)
